Pentaquine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

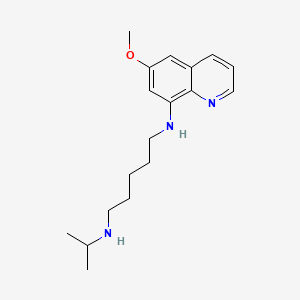

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXQZROIIKPELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5428-64-8 (phosphate[1:1]) | |

| Record name | Pentaquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40235339 | |

| Record name | Pentaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-78-2 | |

| Record name | N1-(6-Methoxy-8-quinolinyl)-N5-(1-methylethyl)-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH99Y5GNF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Conceptual Evolution of Pentaquine Research

Genesis of 8-Aminoquinoline (B160924) Compound Research and Development

The impetus for the development of 8-aminoquinoline compounds, including pentaquine, arose from the limitations of existing antimalarial therapies. nih.gov The first synthetic antimalarial, pamaquine (B1678364) (also known as plasmoquine), was developed in the 1920s and demonstrated activity against the gametocytes and exo-erythrocytic (liver) stages of the malaria parasite, a crucial feature for preventing relapses, particularly in Plasmodium vivax infections. who.intnih.govpsu.edu However, pamaquine's utility was hampered by its toxicity. army.mil This spurred further research to identify analogues with an improved therapeutic index.

The primary objective during the mid-20th century, particularly during and after World War II, was to discover and develop antimalarial agents that were more effective and less toxic than pamaquine. army.mil The fall of the Dutch East Indies in 1942, the world's primary source of quinine (B1679958), intensified these efforts. army.mil Researchers sought compounds capable of radical cure, meaning the eradication of all stages of the parasite from the body, including the persistent liver stages (hypnozoites) that cause relapsing malaria. asm.org The focus was on synthesizing and screening new compounds with the potential to be curative for vivax malaria. who.int The research program that led to this compound was part of a massive effort in the United States to screen thousands of compounds for antimalarial activity. army.mil

This compound, chemically known as 6-methoxy-8-(5-isopropylaminoamylamino)quinoline, was synthesized in the 1940s as part of this intensive research program. researchgate.net Its synthesis built upon the foundational structure of pamaquine, modifying the side chain attached to the 8-amino position of the quinoline (B57606) nucleus. The foundational synthesis method involved the condensation of 6-methoxy-8-aminoquinoline with 5-isopropylaminoamylchloride. This structural modification was a deliberate attempt to enhance antimalarial efficacy while reducing the toxicity associated with pamaquine. ncats.io this compound was one of several analogues of pamaquine to be developed, followed by isothis compound (B1672269) and ultimately primaquine (B1584692), each representing a successive improvement in the quest for a safer and more effective curative antimalarial. army.milwho.int

Initial Pre-clinical Investigations and Mechanistic Hypotheses

Before its evaluation in humans, this compound underwent a series of pre-clinical studies in animal models to determine its antimalarial activity and pharmacological properties. These early investigations were crucial in establishing its potential as a therapeutic agent.

Avian malaria models, using parasites such as Plasmodium gallinaceum and Plasmodium lophurae in chicks and ducks, were the standard for primary screening of antimalarial compounds during this era. nih.govfrontiersin.orgplos.org this compound demonstrated significant activity in these models, showing it was 80 to 128 times more active than quinine and two to eight times more active than pamaquine. ncats.ioncats.io While avian models were instrumental in identifying compounds with blood schizontocidal activity, they were less predictive of activity against the latent liver stages of human malaria. asm.orgmesamalaria.org Nevertheless, the potent activity of this compound in these initial screens warranted its further investigation. who.int

Following the promising results in avian models, the pharmacological properties of this compound were further characterized in mammals, primarily in rhesus monkeys and dogs. who.int These studies confirmed that this compound is rapidly absorbed from the gastrointestinal tract. who.intncats.io Importantly, toxicity studies in monkeys revealed that this compound had a better safety profile than pamaquine. who.intncats.io While pamaquine could induce severe toxic effects in monkeys, these were not observed with this compound at comparable doses. ncats.io These findings in experimental animals were critical in the decision to advance this compound to clinical trials in humans.

Methodological Advancements and Their Influence on Early this compound Studies

The research on this compound and other 8-aminoquinolines benefited from and contributed to advancements in pharmacological and parasitological research methods. The development of standardized screening protocols and the use of different animal models were key to the systematic evaluation of these compounds. plos.org

The transition from avian to primate models for more advanced pre-clinical testing was a significant step. While avian models were useful for initial screening, the recognition of their limitations in predicting efficacy against the relapsing forms of human malaria led to the increased use of Plasmodium cynomolgi in rhesus monkeys, which more closely mimics human P. vivax infection. asm.org Furthermore, the development of in vitro culture methods for malaria parasites, although more advanced in later years, laid the groundwork for future high-throughput screening and detailed mechanistic studies. frontiersin.orgscielo.br The synthesis of radiolabeled this compound, for instance with N15, was a methodological advancement aimed at studying its metabolic disposition, although the full potential of these techniques was realized in later studies with other compounds like primaquine. who.intwho.int These evolving methodologies provided a more nuanced understanding of the pharmacological and toxicological profiles of compounds like this compound, guiding their development and clinical application.

| Parameter | Finding | Animal Model(s) | Reference(s) |

| Relative Antimalarial Activity | 80 to 128 times that of quinine | Avian models | ncats.ioncats.io |

| Relative Antimalarial Activity | 2 to 8 times that of pamaquine | Avian models | ncats.ioncats.io |

| Absorption | Rapidly absorbed from the gastrointestinal tract | Dogs, Rhesus monkeys | who.intncats.io |

| Toxicity Comparison | Lower toxicity than pamaquine | Rhesus monkeys | who.intncats.io |

Elucidation of Pentaquine S Molecular and Cellular Mechanisms of Action

Direct Interactions with Biological Macromolecules

Pentaquine has been shown to bind effectively to various biological macromolecules, including DNA and RNA, which is considered to play a crucial role in its pharmacological effects. smolecule.com Research indicates that this compound's interaction with DNA can inhibit nucleic acid metabolism in malaria parasites, suggesting a mechanism by which it exerts its antimalarial activity. smolecule.com

Nucleic Acid Binding Dynamics and Specificity

Studies have demonstrated that this compound binds extensively to both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), inhibiting their synthesis and function. smolecule.com This binding disrupts the replication and transcription processes essential for the survival of Plasmodium species. smolecule.com

The binding of 8-aminoquinoline (B160924) antimalarials, including this compound, to native and denatured calf thymus DNA has been investigated using techniques such as equilibrium dialysis and direct spectrophotometry. psu.edu Equilibrium dialysis is a widely used method to study drug binding, allowing for the direct assay of molecular interactions at near physiological conditions. labcompare.comnih.gov Spectrophotometric methods, particularly measuring absorbance at 260 nm where DNA absorbs strongly, are also commonly used to determine DNA concentration and assess interactions, although they may not distinguish between DNA and other molecules absorbing at the same wavelength. promega.comblue-raybio.com

Studies utilizing these methods have shown that the binding of 8-aminoquinolines to DNA is accompanied by a decrease in the absorbance of the ligand. psu.edu

The binding of 8-aminoquinolines, including this compound, to DNA is affected by ionic strength. An increase in ionic strength leads to a decrease in the binding of these compounds to DNA. psu.edu This suggests that electrostatic interactions play a role in the binding process.

The presence of metal ions can also influence the interaction between this compound and DNA. The binding of 8-aminoquinolines to DNA is decreased by the addition of Mg2+ to a greater extent than would be expected from ionic strength effects alone. psu.edu This indicates a specific influence of divalent metal ions on the binding. Metal ions have an affinity for DNA due to the negatively charged phosphate (B84403) backbone and the presence of oxygen and nitrogen atoms in the bases. nih.gov Interactions between metal ions and DNA encompass various aspects, including their role in DNA structure and the effects of metal ions on DNA-binding drugs. nih.govreading.ac.uk

Evidence suggests the occurrence of at least two spectrally distinct bound forms for each 8-aminoquinoline, including this compound, when bound to DNA. psu.edu This indicates that this compound may interact with DNA in multiple ways, potentially involving different binding modes.

Cellular Pathway Perturbations and Signaling Cascade Modulation

This compound has been shown to perturb several cellular pathways, leading to various downstream effects.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound, like other 8-aminoquinolines, is associated with the induction of oxidative stress. smolecule.com This involves the generation of reactive oxygen species (ROS), which are highly reactive chemical forms of oxygen. cvphysiology.com The toxicity of primaquine (B1584692), a related compound, is thought to be due to redox-active metabolites that generate ROS. scielo.br Increased production of ROS or decreased antioxidant defense enzymes play a significant role in oxidative injuries in different organs and tissues. cabidigitallibrary.org

Oxidative stress induced by compounds like this compound can lead to alterations in cellular glutathione (B108866) levels. Reduced glutathione (GSH) is crucial for antioxidant defense, protecting erythrocytes against hemolysis caused by oxidation. niscpr.res.in Studies with primaquine have shown a significant decrease in erythrocyte GSH content and glutathione reductase activity, suggesting that the oxidation of GSH and the reactions maintaining GSH levels are altered by the drug. niscpr.res.in In individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, who have a lower baseline level of reduced glutathione, exposure to oxidant drugs like this compound can lead to a further significant decrease in GSH, potentially resulting in hemolysis. who.int, healtheffects.org, researchgate.net

This compound's induction of oxidative stress involves the formation of superoxide (B77818) radicals. nih.gov, scielo.br Studies with primaquine, a related compound, have demonstrated the production of superoxide radicals in aqueous solution. nih.gov, nih.gov Superoxide anion is a highly reactive species that can damage cells. cvphysiology.com This oxidative damage can lead to lipid peroxidation, a process where free radicals damage lipids in cell membranes. nih.gov, scielo.br, doi.org Both primaquine and a related compound have been shown to increase the level of superoxide anion and lipid peroxidation in mice. nih.gov While primaquine toxicity is thought to be mediated by redox-active metabolites that generate ROS, including 5-hydroxyprimaquine (B3272956) which increases ROS generation, this was not always associated with the onset of lipid peroxidation in some studies, suggesting potential differences in the specific oxidative damage pathways. scielo.br

Mitochondrial Bioenergetics Disruption and Dysfunction

Mitochondria are key targets of oxidative damage, and compounds like this compound can disrupt their function. wikipedia.org Mitochondrial dysfunction can arise from various factors, including oxidative stress and the disruption of essential processes like oxidative phosphorylation. fda.gov, researchgate.net

Oxidative phosphorylation (OXPHOS) is a vital cellular process occurring in mitochondria that generates ATP through the transfer of electrons along the electron transport chain. nih.gov, khanacademy.org Impairment of OXPHOS pathways can lead to decreased ATP formation and increased glycolysis. iiarjournals.org While direct evidence for this compound's specific impact on OXPHOS was not extensively detailed in the provided search results, related compounds have been shown to affect mitochondrial function and induce oxidative stress within mitochondria, which can indirectly impact OXPHOS. researchgate.net, wikipedia.org For example, primaquine has been shown to adversely affect mitochondrial function, leading to a loss of mitochondrial membrane potential and cytochrome c leakage. researchgate.net Disruption of the electron transport chain, a key component of OXPHOS, can lead to increased production of reactive oxygen species. fda.gov, wikipedia.org

Effects on ATP Production and Mitochondrial Membrane Potential

While direct detailed studies specifically on this compound's effects on ATP production and mitochondrial membrane potential are limited in the provided search results, research on related 8-aminoquinolines, such as primaquine and tafenoquine (B11912), offers insights into potential mechanisms within this drug class. Studies on primaquine have shown its ability to adversely affect mitochondrial function, leading to a significant loss of mitochondrial membrane potential in Cryptococcus cells. researchgate.net Tafenoquine, another 8-aminoquinoline, has also been shown to induce mitochondrial dysfunction in other protozoans, including Leishmania donovani and Trypanosoma brucei. fda.gov This dysfunction was associated with the inhibition of cytochrome c reductase (respiratory complex III) activity and a decreased oxygen consumption rate in L. donovani. fda.gov These findings suggest that disruption of mitochondrial function and membrane potential may be a class effect of 8-aminoquinolines, potentially contributing to this compound's cellular impact.

Influence on Glycolytic Flux

Information directly detailing this compound's influence on glycolytic flux is not explicitly available in the provided search results. However, the glycolytic pathway is a fundamental source of ATP in many cells, including some pathogens. jaypeedigital.com Alterations in mitochondrial function, as observed with related 8-aminoquinolines, can indirectly impact cellular energy metabolism, potentially influencing glycolytic flux as a compensatory mechanism or due to broader metabolic disruption. Further research is needed to specifically determine this compound's direct effects on glycolytic pathways.

Programmed Cell Death Pathway Activation in Pre-clinical Models

The induction of programmed cell death, such as apoptosis, is a significant mechanism by which some compounds exert their effects in pre-clinical models, particularly in the context of infectious diseases or cancer. While specific details on this compound's induction of programmed cell death are not extensively covered in the provided snippets, related 8-aminoquinolines and studies on apoptosis induction by various agents offer relevant context.

ROS-Mediated Apoptosis Induction

Reactive Oxygen Species (ROS) are known mediators of apoptosis in various cell types. iiarjournals.org Studies on primaquine have indicated the overproduction of reactive oxygen species (ROS) as part of its mechanism of action in Cryptococcus cells. researchgate.net This ROS production was thought to target cell walls and membranes, leading to increased membrane permeability and ultrastructural changes. researchgate.net Tafenoquine has also been associated with increased production of reactive oxygen species (ROS) in Leishmania donovani. fda.gov The induction of toxic reactive oxygen species has also been suggested as a potential mechanism for mefloquine, another quinoline (B57606) derivative. aph.gov.au These findings suggest that ROS-mediated damage and subsequent apoptosis induction could be a shared mechanism among some quinoline-based compounds, potentially including this compound, in susceptible organisms or cells.

DNA Damage Response Activation

DNA damage can trigger cellular stress responses, including cell cycle arrest and the activation of programmed cell death pathways. While direct evidence for this compound inducing a DNA damage response is not explicitly detailed, studies on related compounds provide some indication of interaction with nucleic acids. Primaquine has been shown to interfere with the parasite's DNA structure. taylorandfrancis.com Chloroquine (B1663885), another quinoline derivative, is reported to form intercalated complexes with DNA and act as an inhibitor of DNA synthesis and repair. oup.com The affinity of aminoquinolines for nucleic acids and polynucleotides has been reported, with varying degrees among different compounds in the class. ijpsr.com These interactions with DNA suggest a potential for 8-aminoquinolines, including this compound, to induce DNA damage or interfere with DNA processes, which could consequently activate a DNA damage response.

Mechanisms of Action in Specific Pre-clinical Pathogen Models (e.g., Plasmodium, Leishmania)

This compound, as an 8-aminoquinoline, has been studied in the context of infectious diseases, particularly malaria.

In Plasmodium models, 8-aminoquinolines are known for their activity against the liver stages of the parasite, which are crucial for preventing relapse and transmission. acs.orgnih.gov Historically, this compound demonstrated plasmodicidal activity against Plasmodium infections. acs.org While the precise mechanism of action of 8-aminoquinolines against Plasmodium is not fully elucidated, it is thought that their activity is attributable to their metabolites. who.int Studies on primaquine and tafenoquine indicate activity against pre-erythrocytic (liver) and erythrocytic (blood) stages of Plasmodium species. nih.gov Tafenoquine's active metabolite, 5,6 ortho quinone tafenoquine, is thought to be redox cycled by P. falciparum, leading to the production of hydrogen peroxide and hydroxyl radicals that cause parasite death. drugbank.com Tafenoquine also inhibits heme polymerase in the blood stage of parasites. drugbank.com

Synthetic Chemistry and Rational Design of Pentaquine Analogues

Classical Synthetic Methodologies for Pentaquine and its Core Structure

The synthesis of this compound and its 8-aminoquinoline (B160924) core typically involves multi-step organic reactions starting from simpler precursors. smolecule.com Classical methods for constructing the quinoline (B57606) ring system, a fundamental part of this compound, include reactions such as the Skraup, Doebner-von Miller, Pfitzinger, Conrad-Limpach, Combes, and Friedländer syntheses. nih.gov The Friedländer synthesis, involving the condensation of 2-aminoaryl ketones with carbonyl compounds containing a reactive methylene (B1212753) group, followed by cyclodehydration, has been noted as a prominent and effective protocol for synthesizing quinoline derivatives. nih.gov

Retrosynthetic Analysis of the 8-Aminoquinoline Scaffold

A retrosynthetic analysis of the 8-aminoquinoline scaffold often considers the disconnections that lead back to readily available starting materials. The key feature is the quinoline ring system with an amino group at the 8-position. Potential disconnections could involve breaking the bonds forming the rings or the bond connecting the amino group to the quinoline. For instance, the 8-aminoquinoline core can be envisioned as arising from a cyclization reaction that forms the quinoline ring, followed by or concurrent with the introduction of the amino group at the C8 position. Alternatively, it could be viewed as a substituted aniline (B41778) undergoing cyclization with a suitable carbonyl compound. Research has explored directed C-H arylation reactions using an 8-aminoquinoline directing group as a strategy for functionalizing the quinoline core. researchgate.net

Key Reaction Steps and Intermediates in this compound Synthesis

The synthesis of this compound involves the formation of the 8-aminoquinoline core and the introduction of the N-(propan-2-yl)pentane-1,5-diamine side chain at the amino group. A common synthetic route involves the formation of the 8-aminoquinoline nucleus, often through methods like the Skraup reaction or related cyclization procedures. nih.govslideshare.net This is followed by the alkylation of the 8-amino group with a suitably functionalized pentane (B18724) chain that incorporates the isopropylamino moiety. smolecule.com Key intermediates would include the substituted 8-nitroquinoline, which is subsequently reduced to the 8-aminoquinoline, and the appropriately substituted pentane derivative that reacts with the amino group. nih.gov The introduction of the amino-alkyl side chain is a crucial step in the synthesis of 8-aminoquinolines. researchgate.net

Strategies for Structural Modifications and Derivative Generation

Structural modifications of the this compound scaffold aim to generate derivatives with improved pharmacological profiles. These strategies involve altering the substituents on the quinoline ring and modifying the diamine side chain. mdpi.comresearchgate.net

R-Group Diversification and Heterocyclic Ring Alterations

R-group diversification on the quinoline ring and the attached side chain is a primary strategy for generating this compound analogues. This includes varying the nature and position of substituents on the quinoline core, such as alkoxy groups or halogens. acs.orgucsf.edu Additionally, modifications to the diamine side chain, such as altering the length of the alkane linker or introducing different alkyl or heterocyclic groups at the terminal amine, are explored. researchgate.netnih.gov The incorporation of various heterocyclic rings into the side chain or fused to the quinoline core can also lead to novel derivatives with altered properties. anu.edu.aunih.gov For example, studies on 4-aminoquinolines have explored the introduction of piperidine (B6355638) moieties in the side chain. nih.gov

Stereochemical Control in Analogue Synthesis

Stereochemical control is an important consideration in the synthesis of drug molecules, as different stereoisomers can exhibit different biological activities. archive.org While the primary focus for this compound and many of its analogues lies in the planar quinoline core and the flexible side chain, the introduction of chiral centers through structural modifications necessitates controlled stereochemistry during synthesis. Methods for achieving stereochemical control, such as using chiral catalysts or starting materials, or employing diastereoselective reactions, would be relevant in the synthesis of chiral this compound analogues. nih.gov

Chemoinformatics and Computational Design Approaches for Novel this compound-based Scaffolds

Chemoinformatics and computational design play an increasingly significant role in the discovery and optimization of novel drug candidates, including this compound-based scaffolds. mdpi.comneovarsity.org These approaches leverage computational methods to analyze chemical data, predict molecular properties, and design new compounds. researchgate.netnih.gov

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling are used to build predictive models that correlate chemical structures with biological activities. mdpi.com This allows researchers to identify key structural features responsible for activity and predict the potential activity of virtual compounds. mdpi.com Chemoinformatics tools facilitate the exploration of vast chemical spaces, enabling the identification of novel scaffolds and the design of targeted libraries of compounds for synthesis and testing. mdpi.comneovarsity.org Molecular docking and binding prediction can be used to simulate the interaction of this compound analogues with their biological targets, providing insights into their potential mechanisms of action and guiding the design of more potent derivatives. neovarsity.org

Data Table: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 86-78-2 | smolecule.comnih.gov |

| Molecular Formula | C₁₈H₂₇N₃O | nih.govnih.gov |

| Molecular Weight | 301.4 g/mol | smolecule.comnih.gov |

| IUPAC Name | N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine | smolecule.comnih.gov |

| PubChem CID | 21558 | nih.govnih.gov |

| XLogP3 | 3.5 | nih.gov |

| Boiling Point | 459.941 °C at 760 mmHg (Predicted) | americanelements.com |

| Density | 1.27 g/cm³ (Predicted) | americanelements.com |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique employed in drug discovery to predict the preferred orientation of a ligand (such as this compound or its analogues) when bound to a receptor or target protein. This method helps to understand the fundamental aspects of molecular recognition and can identify potential therapeutic molecules by predicting how they interact at a molecular level with specific biological targets guidetopharmacology.orgnih.gov. In the field of antimalarial research, molecular docking studies have been utilized to investigate the binding interactions of potential drug candidates with enzymes crucial for parasite survival, such as Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR) and human dihydrofolate reductase (hDHFR) guidetopharmacology.org. Furthermore, molecular docking has been applied to study the interactions of N-Mannich base derivatives of Primaquine (B1584692), a related 8-aminoquinoline, with antimalarial target proteins including Cystein Protease Falcipain-2, Dipeptidyl Aminopeptidase-1, Dipeptidyl Aminopeptidase-3, and Glycogen synthase Kinase-3β, to evaluate their potential antimalarial activity guidetomalariapharmacology.org. While specific molecular docking studies focused solely on this compound were not prominently detailed in the examined literature, the application of this technique to related 8-aminoquinolines and known antimalarial targets underscores its relevance and potential utility in the rational design and interaction prediction for this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to correlate the chemical structure and physicochemical properties of compounds with their biological activity. By transforming chemical structures into numerical descriptors, QSAR models utilize mathematical formulas to quantitatively predict biological activity based on these structural and physicochemical attributes. QSAR studies are considered important tools in the drug discovery process, contributing to the optimization of lead compounds and providing a rational basis for the development of new chemical entities. Within the context of antimalarial research and the 8-aminoquinoline class, to which this compound belongs, QSAR studies and related Structure-Activity Relationship (SAR) analyses have been conducted. These studies examine how modifications to the chemical structure, such as the quinoline ring, the length of the pentyl side chain, the nature of the amino group substitution, and the presence and position of methoxy (B1213986) substituents, influence antimalarial activity. QSAR has been applied to discriminate between compounds possessing antimalarial properties. The principles derived from QSAR and SAR studies on 8-aminoquinolines are fundamental to the rational design of this compound analogues, guiding the synthesis of new compounds with potentially improved activity profiles based on predicted relationships between their structure and biological effect.

Application of Machine Learning and AI in Analogue Design

The application of Machine Learning (ML) and Artificial Intelligence (AI) is increasingly transforming the drug discovery and development pipeline. These technologies offer opportunities to accelerate and enhance various stages, including the identification of novel drug targets, the design of new molecules, and the prediction of their efficacy and safety. AI and ML techniques can be applied to advanced data collection, molecular structure representation, prediction of drug-target interactions, and de novo drug design. While the provided literature broadly discusses the integration of AI and ML in drug design to improve efficiency and productivity, specific detailed examples of their direct application solely for the design of this compound analogues were not extensively highlighted. However, the general capabilities of AI and ML in exploring chemical space, predicting molecular properties, and facilitating the design of novel compounds based on complex biological data suggest their significant potential for future applications in the rational design and optimization of this compound analogues.

Green Chemistry Principles and Sustainable Synthesis Pathways

The application of green chemistry principles to chemical synthesis aims to minimize the environmental impact of chemical processes by reducing or eliminating the use and generation of hazardous substances, improving reaction efficiency, and promoting the use of renewable resources. In the synthesis of quinoline derivatives, the core structure of this compound, researchers have explored greener alternatives to traditional methods, including the use of environmentally friendly solvents and catalysts. Sustainable synthetic strategies for quinoline derivatives are an active area of research. A notable example within the 8-aminoquinoline class is the development of an efficient and sustainable synthesis for Tafenoquine (B11912), a related antimalarial drug. This synthesis was achieved using aqueous micellar media, representing a greener approach compared to previous manufacturing processes that involved environmentally problematic organic solvents and toxic reagents. While specific academic findings detailing the application of green chemistry principles directly to the synthesis of this compound were not specifically found in the provided snippets, the successful implementation of such principles in the synthesis of related 8-aminoquinoline antimalarials like Tafenoquine demonstrates the applicability and growing importance of sustainable synthesis pathways in this class of compounds.

Advanced Pre Clinical Pharmacological Investigations of Pentaquine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro and Animal Models

Studies investigating the ADME properties of Pentaquine in pre-clinical models have provided insights into how the compound is handled by the body. While comprehensive data specifically on this compound is somewhat sparse compared to later 8-aminoquinolines like Primaquine (B1584692), available information suggests rapid metabolic alteration or localization in tissues. unl.edu

In vitro Metabolic Pathway Mapping (e.g., Cytochrome P450 and MAO interactions)

In vitro studies have explored the metabolic pathways of this compound, including potential interactions with key enzyme systems such as cytochrome P450 (CYP) and monoamine oxidase (MAO). Early evidence suggested the presence of metabolic intermediates, likely products of cytochrome P450 or oxidative deamination pathways. unl.edu Studies on the activity of this compound against coccidian parasites indicated that its activity was inhibited by monoamine oxidase inhibitors but not by cytochrome P450 inhibitors, suggesting a role for the MAO pathway in mediating its antiparasitic effect. unl.edunih.gov This highlights the potential importance of oxidative deamination in this compound's metabolism.

Specific identified metabolites of this compound are not extensively detailed in the available literature. However, early studies indicated the presence of at least two metabolic intermediates, although their structures were not identified. unl.edunih.gov These were hypothesized to be products of cytochrome P450 or oxidative deamination pathways. unl.edunih.gov For the related compound Primaquine, which shares structural similarities with this compound, extensive metabolism occurs via both CYP and non-CYP mediated pathways, including oxidative deamination by MAO to form carboxyprimaquine, a major plasma metabolite. researchgate.netmdpi.com While a possible metabolic pathway for this compound involving the formation of a quinone has been proposed based on studies with related compounds, the side-chain oxidation products were not fully characterized. who.int

Information specifically detailing species-specific metabolic differences for this compound in pre-clinical models is limited. However, studies on related 8-aminoquinolines like Primaquine have demonstrated differential metabolism and pharmacokinetics across various animal species, including mice and dogs. researchgate.netresearchgate.net These differences can be attributed to variations in the composition, expression, and catalytic activities of drug-metabolizing enzymes like CYPs and MAOs across species. nih.govresearchgate.net Such species differences in metabolism are crucial considerations when extrapolating pre-clinical findings to humans. mdpi.comfda.gov

Tissue Distribution and Clearance Mechanisms in Animal Models

Regarding clearance, the rapid disappearance of Pamaquine (B1678364) from plasma suggested rapid metabolic alteration or tissue localization. who.int For Primaquine, the urinary route has been identified as a major pathway for elimination after intravenous administration, while the fecal route is significant after oral administration in rats. nih.gov While direct data for this compound's clearance mechanisms is not provided, it is likely to involve both metabolic transformation and excretion via renal and/or fecal routes, potentially with species-specific variations as observed with other compounds. nih.govkcl.ac.uk

Pre-clinical Pharmacodynamic Profiling at the Molecular and Cellular Level

Pre-clinical pharmacodynamic profiling aims to understand how a drug interacts with its biological targets and exerts its effects at the molecular and cellular level. For this compound, as with other 8-aminoquinolines, understanding these interactions is key to elucidating its antiparasitic activity.

Dose-Response Characterization in in vitro and Animal Models for Mechanistic Insights

Pre-clinical dose-response studies are fundamental in understanding the relationship between the concentration or dose of a compound and the magnitude of its effect. These investigations, conducted in both in vitro systems and animal models, are crucial for gaining mechanistic insights into a drug's activity and for informing subsequent toxicology studies catapult.org.ukresearchgate.netaltasciences.com.

In vitro studies allow for controlled examination of cellular responses to varying concentrations of this compound. This can involve assessing effects on target cells or pathways, providing data on potency and efficacy at the cellular level. For instance, studies on the mechanism of action of 8-aminoquinolines, including compounds structurally related to this compound like primaquine, have involved evaluating their impact on parasite nucleic acid metabolism and the generation of reactive oxygen species in erythrocytes smolecule.comlstmed.ac.uk.

Animal models provide a more complex system to evaluate dose-response relationships, incorporating factors such as absorption, distribution, metabolism, and excretion (ADME). By administering different doses of this compound to animal subjects, researchers can observe a range of pharmacological effects and toxic responses. This helps establish dose ranges that elicit desired effects or, conversely, lead to adverse outcomes catapult.org.ukaltasciences.com. The selection of appropriate animal models is critical, considering factors like species metabolism, target engagement, and sensitivity to toxicity altasciences.com. The data from these studies, including pharmacokinetic (PK) and pharmacodynamic (PD) endpoints, are used to characterize the exposure-response relationship and can assist in selecting doses for further toxicity assessments altasciences.comuniversiteitleiden.nleuropa.eu.

While specific detailed dose-response data for this compound in pre-clinical models were not extensively available in the provided search results for inclusion in a data table, the general principles of these studies involve testing a range of doses to observe corresponding biological effects catapult.org.ukaltasciences.com.

Mechanistic Toxicological Investigations in Pre-clinical Models

Mechanistic toxicological investigations in pre-clinical models are essential for identifying potential safety liabilities of a compound early in the drug discovery process sygnaturediscovery.comwuxibiology.com. These studies delve into the cellular and molecular events that underlie toxicity.

Cellular Cytotoxicity Assays and Mechanisms of Cell Injury

Cellular cytotoxicity assays are a cornerstone of in vitro toxicology, used to quantify the direct toxic effects of a compound on various cell types wuxibiology.comthepsci.euimquestbio.com. These assays can measure endpoints such as cell viability, membrane integrity, and metabolic activity wuxibiology.comimquestbio.com. By exposing different cell lines or primary cells to varying concentrations of this compound, researchers can determine the concentration at which the compound becomes toxic to cells.

Mechanisms of cell injury induced by drugs can be diverse and include disruption of essential cellular processes. For 8-aminoquinolines, including this compound, potential mechanisms of cellular toxicity are linked to their interaction with biological molecules and the generation of reactive species smolecule.comlstmed.ac.ukscielo.br. Studies on related compounds like primaquine suggest that redox-active metabolites can induce oxidative stress within cells, leading to damage scielo.brresearchgate.net.

While specific data on this compound's cytotoxicity assays were not detailed in the search results, the general approach involves using in vitro methods to identify potential cellular harm wuxibiology.comthepsci.euimquestbio.com.

Organ-Specific Mechanistic Toxicity in Animal Models (e.g., Neuropathology, Cardiotoxicity)

Pre-clinical animal models are utilized to investigate organ-specific toxicity, providing insights into how a compound might affect different organ systems in a living organism mdpi.com. This includes examining potential neuropathology (toxicity to the nervous system) and cardiotoxicity (toxicity to the heart) nih.gov.

Studies on 8-aminoquinolines have indicated potential for neurological effects, with some compounds showing selectivity for certain brain stem nuclei in animal models who.int. Cardiotoxicity is another significant concern for various drug classes, and animal models are used to assess mechanisms such as the formation of free radicals leading to oxidative stress and damage to cardiac cells nih.gov.

While direct mechanistic studies of this compound-induced neuropathology or cardiotoxicity were not specifically detailed in the provided search results, the general principles of investigating such toxicities in pre-clinical models involve detailed examination of organ function and cellular changes following exposure mdpi.comnih.gov.

Mitochondrial dysfunction is a significant mechanism by which various drugs can cause toxicity in different tissues, including the liver, kidney, and heart xiahepublishing.comfrontiersin.orgnih.gov. Mitochondria are critical for cellular energy production through oxidative phosphorylation, and their impairment can lead to reduced ATP synthesis and increased production of reactive oxygen species (ROS) xiahepublishing.comfrontiersin.orgmdpi.com.

Drugs can induce mitochondrial dysfunction through various mechanisms, such as inhibiting components of the electron transport chain, disrupting mitochondrial DNA or protein synthesis, or inducing the opening of the mitochondrial permeability transition pore (MPTP) xiahepublishing.comfrontiersin.orgnih.govmdpi.com. The opening of the MPTP can lead to a loss of mitochondrial membrane potential and ultimately cell death xiahepublishing.comfrontiersin.orgnih.gov.

Given that 8-aminoquinolines can affect cellular energy metabolism and induce oxidative stress, mitochondrial dysfunction is a plausible mechanism contributing to their toxicity scielo.br. Studies on related antimalarials have shown that prolonged use can impair energy metabolism and alter mitochondrial composition scielo.br.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism to detoxify these reactive intermediates, is a well-established mechanism of drug-induced toxicity in numerous tissues and organ systems nih.gov. ROS can damage critical cellular components, including DNA, lipids, and proteins, leading to cell injury and death nih.govwikipedia.org.

Lipid peroxidation, the oxidative degradation of lipids, is a key consequence of oxidative stress and can damage cell membranes wikipedia.org. Drugs can induce oxidative stress through various mechanisms, including the generation of free radicals or the depletion of antioxidant defense systems scielo.brnih.gov.

For 8-aminoquinolines, including this compound, the generation of redox-active metabolites is thought to contribute to oxidative stress scielo.brresearchgate.net. Studies on primaquine, a related compound, have demonstrated that it can increase the formation of superoxide (B77818) radicals and inhibit antioxidant enzymes, leading to oxidative damage in organs like the brain, liver, and kidney in animal models scielo.brresearchgate.net. This oxidative damage is implicated in the observed organ-level toxic effects scielo.brresearchgate.net.

Analytical Methodologies for Pentaquine and Its Metabolites in Research Settings

Chromatographic Separation Techniques for Pre-clinical Samples

Chromatography is a cornerstone for the separation and quantification of drugs and their metabolites from complex biological matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely applied to the analysis of 8-aminoquinolines.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of 8-aminoquinolines in various samples. Its application is crucial for separating the parent drug from its metabolites and potential impurities or isomers. For instance, methods developed for primaquine (B1584692), a close analogue of pentaquine, demonstrate the capability of HPLC to resolve complex mixtures.

Typically, reversed-phase chromatography is employed, utilizing C8 or C18 columns. Detection is commonly performed using UV detectors, as the quinoline (B57606) ring system inherent to these compounds possesses strong UV absorption. For simultaneous analysis of different antimalarials, Diode Array Detectors (DAD) are beneficial, allowing for detection at multiple wavelengths. The development of Ultra-Performance Liquid Chromatography (UPLC) methods offers advantages such as faster analysis times and reduced solvent consumption compared to traditional HPLC.

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Chloroquine (B1663885) and Primaquine | Tablets | Not Specified | Not Specified | UPLC-DAD | UPLC method was faster and more efficient than HPLC for simultaneous quantification. | |

| Chloroquine and Metabolites | Plasma, Erythrocytes, Urine | Not Specified | Methanol-ammonia solution (99:1 v/v) for elution | HPLC | Developed for routine therapeutic monitoring of chloroquine and its metabolites. | |

| Primaquine and Quinocide (B12181) (isomer) | Bulk drug, Tablets | Not Specified | Not Specified | GC-EI-MS | Confirmed that the major contaminant in primaquine formulations is the positional isomer quinocide. |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the quantification and structural confirmation of volatile and thermally stable compounds. For 8-aminoquinolines, derivatization is often necessary to increase their volatility and thermal stability. For example, studies on primaquine metabolites involved conversion to trimethylsilyl (B98337) (TMS) ether derivatives to enable GC-MS analysis. This approach allows for the detection of hydroxylated metabolites at submicrogram levels using selected ion monitoring (SIM), a highly sensitive quantification mode.

GC-MS has been instrumental in identifying impurities in 8-aminoquinoline (B160924) drug substances. For example, it was used to conclusively identify the major contaminant in primaquine samples as the positional isomer quinocide, which has implications for drug quality control. The combination of GC's separation power with the definitive identification capabilities of MS makes it an invaluable tool for purity assessment and metabolite identification.

| Analyte(s) | Matrix | Derivatization | Key Application | Reference |

|---|---|---|---|---|

| Substituted 8-aminoquinolines | Biological (in vivo metabolism studies) | Trimethylsilyl (TMS) ether conversion | Detection of hydroxylated metabolites by single ion monitoring. | |

| Chloroquine | Liver Tissue | None specified | Quantification in postmortem specimens after protein precipitation and liquid-liquid extraction. | |

| Primaquine and Quinocide | Bulk drug | None specified | Identification of quinocide as the major impurity in primaquine samples. |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using tandem mass spectrometry (MS/MS), is the gold standard for metabolite profiling and quantification in biological fluids due to its high sensitivity and selectivity. This technique is essential for studying the complex metabolism of 8-aminoquinolines like this compound, which are known to be extensively transformed in the body.

Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS (UPLC-MS/MS) allows for the rapid and simultaneous quantification of a parent drug and numerous metabolites from a single, small biological sample. For instance, a UPLC-MS/MS method was developed to quantify primaquine and eleven of its metabolites in human urine, separating all analytes within a nine-minute run time. Similarly, a validated UHPLC-MS/MS method can quantify the newer 8-aminoquinoline, tafenoquine (B11912), and its orthoquinone metabolite in human blood, plasma, and urine. These highly sensitive methods are crucial for pharmacokinetic studies, helping to correlate metabolite profiles with drug efficacy and toxicity.

Spectroscopic and Spectrometric Detection Methods

Spectroscopic techniques are vital for elucidating the structure of drugs and their metabolites and for studying their interactions with biological macromolecules.

UV-Visible (UV-Vis) spectroscopy can be used to monitor the interactions between drugs and proteins. Changes in the absorption spectrum of a protein, such as bovine serum albumin (BSA), upon the addition of a ligand can indicate binding and provide insights into the formation of a ground-state complex. For example, the interaction between a compound and BSA can be observed by monitoring the shift in the protein's characteristic absorption band around 278 nm.

Fluorescence spectroscopy is an even more sensitive technique for studying drug-protein binding. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched or enhanced upon ligand binding. This change in fluorescence intensity can be used to calculate binding parameters, such as the binding constant (Kb) and the number of binding sites (n). A study on the 8-aminoquinoline pamaquine (B1678364), a close relative of this compound, used its fluorescence enhancement upon binding to bovine serum albumin to determine the stoichiometry and strength of the interaction, revealing three binding sites and very strong binding constants. Such studies are crucial for understanding how drugs are transported and distributed in the bloodstream.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including drugs and their metabolites. One-dimensional (1D) NMR (e.g., ¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity between them, allowing for the unambiguous determination of a compound's structure. For a compound like this compound, NMR would be the primary method used to confirm its chemical structure and that of any isolated metabolites.

Furthermore, NMR is highly effective for studying drug-protein interactions at an atomic level. By observing changes in the chemical shifts of the protein's NMR signals upon the addition of a ligand, the specific amino acid residues involved in the binding site can be identified. This technique provides valuable structural information for understanding the binding mode of a ligand, even for low-affinity complexes that are difficult to crystallize.

Mass Spectrometry for Molecular Identification and Quantification

While the molecular mass of this compound is known, detailed studies outlining its mass spectral fragmentation pattern for identification and quantification are not publicly available. Research from the 1950s on this compound metabolism utilized techniques like radiolabeling and chromatography, but not the mass spectrometry methods that are standard today. liverpool.ac.ukwho.int Modern, detailed mass spectrometry analyses, which would provide the necessary data for this section, focus on newer derivatives.

Bioanalytical Method Validation for Pre-clinical Research Samples

No documents were found that detail a full bioanalytical method validation for this compound in preclinical research samples according to contemporary standards. The validation parameters required for a robust discussion—such as accuracy, precision, linearity, and specificity—are not reported for any specific this compound assay in biological matrices.

Sensitivity and Selectivity Considerations in Biological Matrices

There is no available data on the lower limit of quantification (LLOQ), selectivity against endogenous compounds, or potential matrix effects for an analytical method for this compound. Historical sources note that the lack of suitably sensitive and selective analytical methods was a significant challenge in early studies of 8-aminoquinolines. liverpool.ac.uk Without this data, a meaningful discussion and the required data tables on sensitivity and selectivity cannot be constructed.

Stability and Recovery in Research Sample Preparation

Specific data regarding the stability of this compound in biological matrices (e.g., freeze-thaw, short-term, and long-term stability) is not documented in the available literature. Similarly, there are no reported findings on the extraction recovery of this compound from biological samples using modern sample preparation techniques. This information is crucial for assessing the reliability of bioanalytical methods and is a standard component of method validation, but it is absent for this compound.

Due to the absence of these specific research findings, generating a thorough and scientifically accurate article that adheres to the user's strict outline and inclusion of data tables is not feasible.

Mechanisms of Resistance to Pentaquine if Applicable to Specific Academic Findings on Pentaquine, Distinct from General Antimalarial Resistance

Molecular and Cellular Adaptations Conferring Resistance in Target Organisms

Resistance to antimalarial drugs can arise from various molecular and cellular adaptations within the Plasmodium parasite. These adaptations can include changes in the parasite's metabolic pathways, alterations in the drug's target, or modifications in cellular processes that affect drug accumulation or detoxification rjeid.com. For 8-aminoquinolines, potential cellular adaptations conferring resistance could involve changes in the parasite's redox balance, as these drugs, including primaquine (B1584692) and pamaquine (B1678364), are known to induce oxidative stress, largely via their metabolites asm.orgwho.int. While tafenoquine (B11912), another 8-aminoquinoline (B160924), did not produce reactive oxygen species (ROS) in one study, pentaquine and pamaquine did show ROS production at clinically relevant concentrations lstmed.ac.uk. Adaptations to mitigate oxidative stress could theoretically contribute to reduced susceptibility.

Cellular adaptation to drug pressure can be a dynamic process, potentially involving transitions through different cell states biorxiv.orgnih.gov. This "resistance continuum" can involve the assembly of gene expression programs and epigenetically reinforced stress response regulation biorxiv.orgnih.gov. While this concept has been explored in the context of cancer therapy resistance, the underlying principles of cellular plasticity and adaptation to exogenous stressors may be relevant to understanding how Plasmodium parasites develop resistance to drugs like this compound biorxiv.orgfrontiersin.org.

Genetic and Epigenetic Factors Influencing Resistance Development

Genetic factors, such as single nucleotide polymorphisms (SNPs) and gene amplification, play a significant role in the development of antimalarial drug resistance rjeid.comresearchgate.net. Mutations in specific genes encoding transporters or drug targets have been linked to resistance to various antimalarials, including chloroquine (B1663885) and artemisinin (B1665778) rjeid.comnih.gov. For 8-aminoquinolines, while the precise genetic basis of resistance to this compound is not extensively documented, studies on primaquine and other 8-aminoquinoline analogs have explored potential genetic markers. For instance, some studies on P. falciparum have suggested the existence of multiple independent drug resistance mechanisms to 8-aminoquinolines asm.org.

Epigenetic factors, which involve heritable changes in gene expression without alterations to the underlying DNA sequence, are increasingly recognized for their influence on drug resistance in various organisms, including pathogens ethernet.edu.etmdpi.comnih.gov. These mechanisms, such as DNA methylation and histone modifications, can alter chromatin structure and gene expression, thereby affecting a parasite's susceptibility to a drug mdpi.comunimedizin-mainz.de. While research specifically on the epigenetic factors influencing this compound resistance in Plasmodium is limited, epigenetic regulation has been identified as a promising target for multi-stage antimalarial drugs, suggesting its potential role in resistance development to this class of compounds mdpi.com. The dynamic nature of cellular adaptation along a resistance continuum can be mediated by evolving transcriptional, epigenetic, and genetic changes biorxiv.org.

Efflux Pump Modulation and Transport Protein Overexpression Mechanisms (hypothetical, based on related antimalarials)

Based on resistance mechanisms observed with other antimalarial drugs, particularly those that accumulate in the parasite's digestive vacuole, efflux pump modulation and transport protein overexpression are hypothetical mechanisms that could contribute to this compound resistance.

Chloroquine resistance in P. falciparum, for example, is strongly associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the digestive vacuole membrane nih.govnih.govnih.govasm.orgnih.gov. Mutant forms of PfCRT can efflux chloroquine out of the digestive vacuole, reducing its concentration at the site of action nih.govnih.govasm.org. Another transporter, P. falciparum multidrug resistance 1 transporter (PfMDR1), has also been implicated in modulating susceptibility to various antimalarials, including some 8-aminoquinolines nih.govopenresearchafrica.org. Overexpression or mutations in PfMDR1 can affect drug transport and contribute to resistance nih.gov.

While this compound's precise intracellular target and accumulation site are not as well-defined as chloroquine's, if it accumulates in the digestive vacuole or another intracellular compartment, alterations in transporter activity could theoretically affect its efficacy. Increased expression or altered function of efflux pumps, analogous to PfCRT or PfMDR1 in Plasmodium, could potentially lead to reduced intracellular accumulation of this compound, thereby conferring resistance. Efflux pumps are well-established mechanisms of drug resistance in various pathogens, including bacteria and fungi, by actively transporting drugs out of the cell mdpi.comnih.govnih.govmdpi.comgardp.org.

Studies on 8-aminoquinolines have shown that some analogs are more potent against chloroquine-resistant P. falciparum strains, suggesting a lack of complete cross-resistance with chloroquine and potentially different resistance mechanisms asm.org. However, the potential for efflux-mediated mechanisms specific to 8-aminoquinolines, or shared with other drug classes, remains a hypothetical area for this compound resistance, warranting further investigation.

| Compound Name | PubChem CID |

| This compound | 21558 nih.govnih.gov |

| Chloroquine | 2758 nih.gov |

| Primaquine | 8813 asm.org |

| Tafenoquine | 71604480 |

| Pamaquine | 12378052 |

| Verapamil | 2520 plos.org |

| Elacridar | 123694 plos.org |

| Ivermectin | 6321423 plos.org |

| Doxycycline | 54671203 plos.org |

Interactive Data Table (Example - No specific quantitative data on this compound resistance mechanisms was found, so this is a placeholder structure)

| Resistance Mechanism Category | Observed in Plasmodium (General) | Potential Relevance to this compound (Hypothetical) | Associated Genes/Proteins (Examples from other drugs) |

| Molecular/Cellular Adaptation | Yes (e.g., metabolic changes, stress response) rjeid.combiorxiv.org | High (likely involves adaptations to oxidative stress or other cellular targets) asm.orgwho.int | Enzymes involved in redox pathways, metabolic enzymes rjeid.com |

| Genetic Factors | Yes (mutations, gene amplification) rjeid.comresearchgate.net | Moderate (potential for mutations in transporters or other relevant targets) asm.org | pfcrt, pfmdr1 (for chloroquine/other antimalarials) nih.gov |

| Epigenetic Factors | Yes (emerging area of research) mdpi.com | Moderate (potential for altered gene expression affecting drug response) mdpi.com | Histone modifying enzymes, DNA methyltransferases mdpi.com |

| Efflux Pump Modulation | Yes (e.g., PfCRT, PfMDR1 for other drugs) nih.govnih.gov | Hypothetical (if this compound is a substrate for known or unknown transporters) | PfCRT, PfMDR1, other ABC transporters nih.govnih.govnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pentaquine and Its Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. mdpi.com For 8-aminoquinoline (B160924) derivatives like pentaquine, the quinoline (B57606) ring system and the diamine side chain are fundamental structural components. slideshare.net

Studies on 8-aminoquinolines, including this compound and its analogs, have highlighted the importance of the amino group at the 8-position of the quinoline ring for antimalarial activity. slideshare.net The nature and substitution of the terminal amino group on the side chain also play a significant role in activity and toxicity. For instance, the presence of a primary amino group, as in primaquine (B1584692), is associated with maximum activity and less toxicity compared to a tertiary amino group, as seen in pamaquine (B1678364), which shows decreased activity and increased toxicity. slideshare.net

The methoxy (B1213986) group at the 6-position of the quinoline ring is also considered necessary for optimum activity. slideshare.net Modifications to this position, such as substitution with an ethoxy group, can reduce activity, while substitution with a methyl group may lead to a loss of activity. slideshare.net Halide substitutions at this position can increase toxicity. slideshare.net

Research on 5-aryl-8-aminoquinoline derivatives, which are related to primaquine and tafenoquine (B11912) (a 5-phenoxy-8-aminoquinoline), has shown that substituents on the 5-phenyl ring significantly affect activity against Plasmodium falciparum. researchgate.netmdpi.com Electron-donating groups like methoxyl or methyl tend to show better activity compared to electron-withdrawing substituents. researchgate.netmdpi.com This suggests that the electronic nature of substituents on the quinoline ring can influence the compound's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the biological activity of a set of compounds with their structural and molecular properties (descriptors). excli.deamazon.comnih.govprotoqsar.com These models can be used to predict the activity of new, untested compounds. nih.govprotoqsar.com

While specific QSAR models solely focused on this compound were not extensively detailed in the search results, the application of QSAR to related antimalarial compounds and 8-aminoquinoline derivatives is a recognized approach in medicinal chemistry. researchgate.netnuv.ac.in QSAR studies often involve the characterization of molecular structures using numerical descriptors that capture various physicochemical properties, such as electronic properties, hydrophobicity, and steric effects. excli.deprotoqsar.com Statistical and machine learning techniques are then employed to build models that relate these descriptors to observed biological activities. excli.deprotoqsar.com

Conformational Analysis and Molecular Docking Studies

Conformational analysis examines the different spatial arrangements that a molecule can adopt due to rotation around single bonds. Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a small molecule (ligand) within the binding site of a larger molecule, typically a protein (receptor). nih.govopenaccessjournals.commdpi.com These studies provide insights into the molecular interactions that drive binding and biological activity. nih.govopenaccessjournals.com

For 8-aminoquinolines, including this compound derivatives, molecular docking can be used to model their interaction with potential biological targets involved in the malaria parasite's life cycle. The quinoline ring and the flexible diamine side chain of this compound can adopt various conformations, and their interaction with the binding site of a target protein would be influenced by these conformational preferences. Molecular docking algorithms explore different ligand conformations and orientations within the receptor's binding pocket and evaluate their complementarity using scoring functions. nih.gov

Studies on related antimalarial compounds and other drug-like molecules have demonstrated the utility of molecular docking in understanding binding modes and identifying key interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.govrsc.org While specific docking studies on this compound were not prominently featured, the approach is generally applicable to understanding the binding of 8-aminoquinolines to their targets, which may include enzymes or other proteins essential for parasite survival. lstmed.ac.ukmdpi.com The flexibility of the pentanediamine (B8596099) linker in this compound would necessitate flexible docking approaches or conformational sampling prior to docking to accurately predict binding poses. nih.govresearchgate.net

Influence of Stereochemistry on Pre-clinical Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact a compound's biological activity. numberanalytics.comsolubilityofthings.comnih.gov Different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) can exhibit distinct pharmacological profiles, including differences in potency, efficacy, metabolism, and toxicity. numberanalytics.comsolubilityofthings.com

This compound itself, as depicted by its common structure, does not possess a chiral center. However, some of its derivatives or related 8-aminoquinolines, such as primaquine, do exist as stereoisomers. uonbi.ac.keguidetopharmacology.org Primaquine is marketed as a racemic mixture, containing both (R) and (S) enantiomers. guidetopharmacology.org Studies on primaquine and its analogs have indicated that stereochemistry can influence biological activity. nih.govuonbi.ac.ke

Research on nature-inspired compounds, including some with structural similarities to 8-aminoquinolines, has shown that stereochemistry can affect target binding and cellular uptake, leading to differences in antimalarial activity. nih.gov For example, specific stereoisomers have demonstrated enhanced biological activity, potentially due to stereoselective transport mechanisms into the parasite cells. nih.gov While direct information on the stereochemical influence on this compound's activity was not extensively found, the principles observed in related chiral 8-aminoquinolines suggest that if chiral centers were introduced into this compound derivatives, their stereochemistry would likely play a role in their pre-clinical biological activity. The synthesis and evaluation of individual stereoisomers of chiral this compound analogs would be necessary to fully understand this influence.

Comparative Pre Clinical Mechanistic Studies of Pentaquine

Mechanistic Benchmarking Against Related 8-Aminoquinolines (e.g., Primaquine (B1584692), Pamaquine) in in vitro and Animal Models

Pre-clinical evaluations have mechanistically benchmarked pentaquine against its chemical relatives, primarily primaquine and pamaquine (B1678364), revealing distinct differences in their biological interactions and toxicological profiles.

In vitro studies have provided fundamental insights into the molecular mechanisms of these compounds. A key area of investigation has been the interaction of 8-aminoquinolines with nucleic acids. Research using equilibrium dialysis and direct spectrophotometry demonstrated that these compounds bind to deoxyribonucleic acid (DNA). psu.edu At a pH of 6 and a low ionic strength, the binding affinity to native calf thymus DNA was found to follow a specific order. psu.edu This interaction is believed to interfere with the parasite's nucleic acid metabolism, a critical process for its survival and replication. smolecule.com The binding hierarchy provides a molecular basis for the differing activities and toxicities among these analogues.

Another significant mechanism explored in vitro is the inhibition of hematin (B1673048) polymerization. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Several 8-aminoquinoline (B160924) analogues, unlike the parent compound primaquine, have been shown to inhibit this polymerization process, some even more efficiently than chloroquine (B1663885). asm.orgnih.govresearchgate.net This inhibition leads to the accumulation of toxic heme, which is lethal to the parasite. asm.org

Animal models, particularly rhesus monkeys, have been instrumental in comparative toxicity studies. These studies have helped to differentiate the toxic profiles of various 8-aminoquinolines. who.int A critical parameter derived from these studies is the Neurotoxicity Therapeutic Index (NTI), which compares the neurotoxic dose to the effective antiparasitic dose. These animal studies indicated that while this compound and its analogues could produce neuronal injury at high doses, the damage at therapeutic doses was not considered extensive enough to be a major hazard. who.int However, the clear differences in their NTI values underscore distinct mechanistic interactions within the central nervous system. For instance, the neurotoxicity associated with compounds like plasmocid (B1209422) involves irreversible damage to the central nervous system, whereas this compound's toxicity profile is different. who.int

| Compound | Neurotoxicity Therapeutic Index (NTI) in Rhesus Monkeys | Dose-Limiting Toxicity |

|---|---|---|

| Pamaquine | 4.3 | Hemolysis, Neurotoxicity |

| This compound | 3.7 | GI distress, Methemoglobinemia |

| Primaquine | 21 | GI distress (G6PD-independent) |

| Relative Binding Affinity to Native DNA |

|---|

| Chloroquine > This compound > Primaquine > Pamaquine |

Synergistic and Antagonistic Interactions with Other Chemical Agents in Pre-clinical Systems

The efficacy of antimalarial agents can be significantly altered when used in combination with other drugs. Pre-clinical and clinical observations have highlighted synergistic interactions for this compound, where its therapeutic effect is enhanced by the presence of another agent.

A notable example is the interaction between this compound and quinine (B1679958). Early clinical studies demonstrated that when this compound was administered alone for P. vivax infections, the relapse rate was as high as 60%. However, when combined with quinine, the relapse rate was dramatically reduced to 17%. The mechanism behind this synergy was found to be, at least in part, pharmacokinetic; quinine was observed to increase the plasma concentrations of this compound by approximately 20%. This suggests that quinine may inhibit the metabolic breakdown of this compound, leading to higher, more sustained levels of the drug and thus greater efficacy against the dormant liver stages of the parasite.

Similarly, an interaction has been reported between the antimalarial drug proguanil (B194036) and this compound, where proguanil was found to increase the plasma levels of this compound. nih.gov These interactions underscore the importance of metabolic pathways in determining the activity of 8-aminoquinolines. The co-administration of blood schizontocides, which kill the parasite in the bloodstream, with tissue schizontocides like this compound, which target the liver stages, can lead to complex interactions that may enhance efficacy and potentially mitigate toxicity. nih.gov

The 8-aminoquinolines, including this compound, are generally considered to be prodrugs. This means they are administered in an inactive or less active form and must be metabolized by the host's enzymes into their therapeutically active derivatives. nih.gov This metabolic activation is crucial for their target engagement and ultimate antiparasitic effect.

Pre-clinical research suggests that the metabolism of this compound, similar to pamaquine and primaquine, involves demethylation of the 6-methoxy group on the quinoline (B57606) ring, followed by oxidation to form a 5,6-quinoline-quinone. lshtm.ac.uk This reactive metabolite is thought to be the primary active form of the drug. These quinone derivatives are highly reactive and can interfere with several essential parasite metabolic pathways.

One proposed mechanism is the disruption of the parasite's redox balance. The active metabolites can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage within the parasite. smolecule.com Another key target is the parasite's mitochondrial function. Studies on related compounds have shown that 8-aminoquinolines can affect enzyme systems involved in the biosynthesis of ubiquinones (B1209410) (Coenzyme Q), which are vital components of the mitochondrial electron transport chain. lshtm.ac.uk By disrupting this pathway, the drug can impair the parasite's energy production.

Furthermore, these compounds can interfere with nucleic acid synthesis, not only by direct binding to DNA but also potentially by affecting the enzymes involved in the synthesis of pyrimidines and purines, the building blocks of DNA and RNA. smolecule.comlshtm.ac.uk There is also evidence to suggest that 8-aminoquinolines can block the uptake of essential amino acids by the parasite, further hindering its growth and proliferation. lshtm.ac.uk

Mechanistic Differences in Cellular and Molecular Responses Compared to Analogous Compounds

The structural variations among this compound, primaquine, and pamaquine, though subtle, lead to significant differences in their interactions at the cellular and molecular level, which in turn dictates their unique efficacy and toxicity profiles.